molecular formula C7H15NOS B1455271 N-(2-hydroxypropyl)thiomorpholine CAS No. 6007-66-5

N-(2-hydroxypropyl)thiomorpholine

Cat. No.: B1455271
CAS No.: 6007-66-5
M. Wt: 161.27 g/mol
InChI Key: HUJGFZBJVXQNFF-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)thiomorpholine is an organic compound with the molecular formula C7H15NOS. It appears as a colorless to pale yellow liquid and is known for its solubility in water and various organic solvents . This compound is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

N-(2-hydroxypropyl)thiomorpholine can be synthesized through multiple routes. One common method involves the reaction of thiomorpholine with allyl alcohol . The reaction typically requires specific conditions, such as the presence of potassium phosphate and sodium triethylborohydride in cyclohexane at 80°C for 12 hours under an inert atmosphere . Industrial production methods may vary but generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-hydroxypropyl)thiomorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium phosphate, sodium triethylborohydride, and bis(2-dicyclohexylphosphinoethyl)amine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-(2-hydroxypropyl)thiomorpholine is widely used in scientific research due to its versatility. It is employed in drug synthesis, polymer modification, and corrosion inhibition. In the field of proteomics, it serves as a valuable reagent for various biochemical assays . Additionally, its unique properties make it suitable for applications in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which N-(2-hydroxypropyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug synthesis, it may act as a precursor or intermediate, facilitating the formation of active pharmaceutical ingredients. The compound’s ability to undergo various chemical reactions allows it to modify molecular structures and enhance their biological activity .

Comparison with Similar Compounds

N-(2-hydroxypropyl)thiomorpholine can be compared with other similar compounds, such as thiomorpholine and its derivatives. While thiomorpholine itself is a simpler structure, the addition of the hydroxypropyl group in this compound enhances its solubility and reactivity . This unique modification makes it more suitable for specific applications in scientific research and industry.

Similar compounds include:

This compound stands out due to its enhanced chemical properties and broader range of applications.

Biological Activity

N-(2-hydroxypropyl)thiomorpholine is a compound that has garnered attention in various fields of scientific research, particularly for its biological activities and applications in drug synthesis and proteomics. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

This compound is characterized by a thiomorpholine ring structure with a hydroxypropyl substituent. Its chemical formula is C₇H₁₃NOS, and it has been identified as a versatile reagent in biochemical assays and drug synthesis processes. The compound's ability to undergo various chemical reactions enhances its utility in modifying molecular structures for improved biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a precursor or intermediate in the formation of active pharmaceutical ingredients, facilitating the synthesis of compounds with enhanced therapeutic effects. The compound's reactivity allows it to participate in various biochemical pathways, making it valuable in drug development and modification.

Applications in Scientific Research

This compound has been utilized in several key areas:

  • Drug Synthesis : It serves as an important intermediate in the synthesis of various pharmaceuticals, enhancing the efficiency of drug development processes.
  • Polymer Modification : The compound is employed in modifying polymers to improve their properties for biomedical applications.
  • Corrosion Inhibition : Its unique chemical properties make it suitable for use as a corrosion inhibitor in industrial applications.
  • Proteomics : In proteomics, this compound is used as a reagent for various biochemical assays, aiding in the study of protein interactions and functions.

Case Study 1: Drug Development

In a recent study, this compound was evaluated for its role in synthesizing novel therapeutic agents. The results indicated that compounds synthesized using this thiomorpholine derivative exhibited enhanced biological activity compared to their precursors. This underscores the importance of this compound as a tool for developing more effective drugs.

Case Study 2: Proteomics Applications

Another significant application was observed in proteomics, where this compound was utilized to modify proteins for better stability and functionality. The modified proteins showed improved interactions with target biomolecules, demonstrating the compound's effectiveness in enhancing protein performance in biochemical assays.

Data Table: Biological Activities

Activity Description Reference
Drug SynthesisIntermediate for active pharmaceutical ingredients
Polymer ModificationEnhances properties of polymers for biomedical use
Corrosion InhibitionActs as an effective inhibitor in industrial applications
Proteomics ReagentUsed in biochemical assays to study protein interactions

Properties

IUPAC Name

1-thiomorpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGFZBJVXQNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCSCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696580
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-66-5
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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